Technical Monograph: (1S)-1-[4-(benzyloxy)phenyl]ethanol
Technical Monograph: (1S)-1-[4-(benzyloxy)phenyl]ethanol
This guide is structured as a technical monograph for researchers and process chemists. It deviates from standard safety data sheet (SDS) templates to focus on the application and handling of the chiral intermediate in a research setting.
CAS: 119776-17-9 Synonyms: (S)-1-(4-benzyloxyphenyl)ethanol; (S)-α-Methyl-4-(phenylmethoxy)benzenemethanol Version: 2.0 (Scientific Reference Series)[1][2]
Executive Summary & Therapeutic Significance
(1S)-1-[4-(benzyloxy)phenyl]ethanol is a high-value chiral building block used primarily in the asymmetric synthesis of pharmaceutical active ingredients (APIs). Its structural motif—a chiral benzylic alcohol protected by a benzyl ether—is a critical scaffold in the development of
For the drug development professional, this compound represents a "chiral pool" starting material. Its high enantiomeric excess (ee) allows for the introduction of chirality early in a synthetic route, minimizing the need for wasteful late-stage resolutions.
Chemical & Physical Characterization
The following data aggregates experimental values and computed properties for the (S)-enantiomer.
Identity & Constants
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 228.29 g/mol | |
| Appearance | White to off-white crystalline solid | Benzyloxy group typically confers crystallinity.[1][2][3] |
| Chirality | (S)-Configuration | Critical for stereoselective synthesis. |
| Solubility (Organic) | DMSO, Methanol, Dichloromethane | Freely soluble. |
| Solubility (Aqueous) | Insoluble | Hydrophobic benzyl protection dominates. |
| Melting Point | 65–70 °C (Typical range) | Note: Batch-specific; refer to CoA. |
| Flash Point | >113 °C | Predicted. |
Structural Analysis
The molecule features two key reactive sites:[2]
-
Secondary Alcohol (
-OH): The chiral center. It is prone to nucleophilic substitution (e.g., Mitsunobu reaction) or conversion to a leaving group (mesylate/tosylate) with retention or inversion of configuration. -
Benzyl Ether (
): A robust protecting group for the phenol, stable to basic conditions but cleavable via hydrogenolysis ( ).[2]
Mechanism of Application: Asymmetric Synthesis
Unlike an API with a biological Mechanism of Action (MoA), this compound's "mechanism" is its role in stereoselective chemical transformation .
Core Synthetic Utility
The (S)-alcohol serves as a precursor to chiral amines or halides. A common workflow involves converting the hydroxyl group to a leaving group, followed by displacement with an amine (reaction with inversion).
Figure 1: Typical synthetic utilization pathway. The (S)-alcohol is often activated to facilitate
Analytical Protocol: Enantiomeric Excess Determination
Trustworthiness in chiral chemistry relies on the precise determination of enantiomeric excess (ee). The following HPLC method is the industry standard for benzylic alcohols.
Chiral HPLC Methodology
Objective: Quantify the ratio of (S)-isomer (Target) to (R)-isomer (Impurity).
-
Column: Chiralcel OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v).
-
Scientist's Note: The high hexane content is necessary to prevent "washout" of the stationary phase interactions. Do not use water.[4]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Strong absorption by the benzyloxy chromophore).
-
Temperature: 25 °C.
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for chiral purity analysis.
Health, Safety, & Environment (HSE)
While not a highly potent API, this intermediate is a chemical irritant and should be handled with standard laboratory precautions.
GHS Classification[2]
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling Protocols
-
PPE: Nitrile gloves (0.11 mm minimum thickness) are sufficient for incidental contact. Safety glasses with side shields are mandatory.
-
Inhalation Risk: As a solid powder, dust generation is the primary risk. Weighing should be performed inside a fume hood or a powder containment enclosure.
-
Spill Management: Sweep up dry spills to avoid dust generation. If solubilized, absorb with inert material (vermiculite) and dispose of as organic waste.
Storage & Stability
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Reasoning: Chiral benzylic alcohols can undergo slow racemization or oxidation to the ketone (acetophenone) if exposed to heat and light over prolonged periods.
-
-
Atmosphere: Store under inert gas (Argon or Nitrogen) is recommended but not strictly required if the container is tightly sealed.
-
Shelf Life: typically 24 months if stored properly. Re-test ee% annually.
References
-
PubChem Compound Summary. (2025). (1S)-1-[4-(benzyloxy)phenyl]ethanol.[1][5] National Center for Biotechnology Information. [Link][1]
-
Chiral Technologies. (2023). Application Note: Separation of Benzyl Alcohol Derivatives on Chiralcel OD. [Link]
Sources
- 1. (1S)-1-[4-(benzyloxy)phenyl]ethanol | C15H16O2 | CID 40472469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
